molecular formula C10H6F3NO2 B2435058 [4-Cyano-3-(trifluoromethyl)phenyl]acetic acid CAS No. 1402446-14-3

[4-Cyano-3-(trifluoromethyl)phenyl]acetic acid

Cat. No.: B2435058
CAS No.: 1402446-14-3
M. Wt: 229.158
InChI Key: IMGQXJRYBROSBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-Cyano-3-(trifluoromethyl)phenyl]acetic acid: is an organic compound with the molecular formula C10H6F3NO2 . It is characterized by the presence of a cyano group (-CN) and a trifluoromethyl group (-CF3) attached to a phenyl ring, which is further connected to an acetic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-Cyano-3-(trifluoromethyl)phenyl]acetic acid typically involves the introduction of the cyano and trifluoromethyl groups onto a phenyl ring, followed by the addition of an acetic acid moiety. One common method involves the reaction of 4-cyano-3-(trifluoromethyl)benzaldehyde with a suitable reagent to introduce the acetic acid group. The reaction conditions often include the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions using automated equipment. The process typically includes steps such as mixing, heating, and purification to ensure the final product meets the required specifications. The use of advanced technologies and optimized reaction conditions helps in achieving efficient and cost-effective production .

Chemical Reactions Analysis

Types of Reactions: [4-Cyano-3-(trifluoromethyl)phenyl]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in a wide range of substituted phenyl derivatives .

Scientific Research Applications

Chemistry: In chemistry, [4-Cyano-3-(trifluoromethyl)phenyl]acetic acid is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis .

Biology and Medicine: Its derivatives may exhibit biological activities, making it a candidate for the synthesis of pharmaceutical compounds .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties contribute to the development of advanced materials with specific functionalities .

Mechanism of Action

The mechanism of action of [4-Cyano-3-(trifluoromethyl)phenyl]acetic acid depends on its specific application and the target molecules it interacts withFor example, the cyano group can participate in nucleophilic addition reactions, while the trifluoromethyl group can influence the compound’s lipophilicity and electronic properties .

Comparison with Similar Compounds

Uniqueness: [4-Cyano-3-(trifluoromethyl)phenyl]acetic acid is unique due to the presence of both cyano and trifluoromethyl groups on the phenyl ring, which impart distinct chemical properties.

Properties

IUPAC Name

2-[4-cyano-3-(trifluoromethyl)phenyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3NO2/c11-10(12,13)8-3-6(4-9(15)16)1-2-7(8)5-14/h1-3H,4H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMGQXJRYBROSBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(=O)O)C(F)(F)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Lithium diisopropylamide (13.8 mL, 24.8 mmol, 1.8M in THF) was added to 4-methyl-2-(trifluoromethyl)benzonitrile (2.30 g, 12.4 mmol) in THF (20 mL) at −78° C. and stirred for 5 minutes at −78° C. Excess solid carbon dioxide was added then the mixture was stirred at room temperature for 17 hours. Saturated aqueous ammonium chloride (10.5 mL) and EtOAc (20 mL) was added and the aqueous layer was acidified with 1M HCl. The mixture was extracted with EtOAc (3×15 mL) and the combined organic phases were dried over sodium sulphate and evaporated in vacuo to afford the title compound as a brown oil (88%, 2.52 g).
Quantity
13.8 mL
Type
reactant
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10.5 mL
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
88%

Synthesis routes and methods II

Procedure details

Lithium diisopropylamide (13.8 mL, 24.8 mmol, 1.8M in THF) was added to 4-methyl-2-(trifluoromethyl)benzonitrile (2.30 g, 12.4 mmol) in THF (20 mL) at −78° C. and stirred for minutes at −78° C. Excess solid carbon dioxide was added then the mixture was stirred at room temperature for 17 hours. Saturated aqueous ammonium chloride (10.5 mL) and EtOAc (20 mL) were added then the aqueous layer was acidified with HCl acid solution (1 M). This was extracted with EtOAc (3×15 mL) and the combined organic phases were dried over sodium sulphate and evaporated in vacuo to afford the title compound as a brown oil in 88% yield, 2.52 g.
Quantity
13.8 mL
Type
reactant
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10.5 mL
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Yield
88%

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